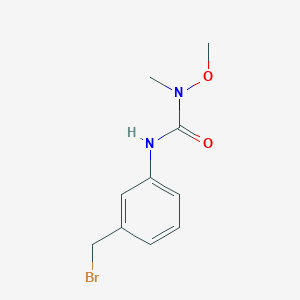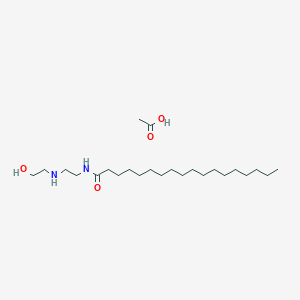
Stearamidoethyl(2-hydroxyethyl)amine, acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stearamidoethyl(2-hydroxyethyl)amine, acetate is a chemical compound with the molecular formula C24H48N2O3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a stearamide group linked to a hydroxyethylamine group, further modified by an acetate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Stearamidoethyl(2-hydroxyethyl)amine, acetate typically involves the reaction of stearic acid with 2-aminoethanol to form stearamidoethylamine. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions usually involve moderate temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where stearic acid and 2-aminoethanol are combined under controlled conditions. The reaction mixture is then treated with acetic anhydride, and the product is purified through distillation or crystallization techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Stearamidoethyl(2-hydroxyethyl)amine, acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The acetate group can be substituted with other acyl groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acyl chlorides or anhydrides are typically used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various acyl derivatives.
Aplicaciones Científicas De Investigación
Stearamidoethyl(2-hydroxyethyl)amine, acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of lipid metabolism and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and lubricants.
Mecanismo De Acción
The mechanism of action of Stearamidoethyl(2-hydroxyethyl)amine, acetate involves its interaction with cellular membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with specific proteins, modulating their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Stearamidoethylamine: Lacks the hydroxyethyl and acetate groups, making it less versatile.
2-Hydroxyethylamine: Does not have the stearamide group, resulting in different physical and chemical properties.
Stearamidoethyl(2-hydroxyethyl)amine: Similar but without the acetate group, affecting its solubility and reactivity.
Uniqueness
Stearamidoethyl(2-hydroxyethyl)amine, acetate is unique due to its combination of stearamide, hydroxyethylamine, and acetate groups. This structure imparts specific properties such as enhanced solubility, reactivity, and the ability to interact with both hydrophilic and hydrophobic environments, making it highly versatile for various applications.
Propiedades
Número CAS |
57478-07-6 |
|---|---|
Fórmula molecular |
C22H46N2O2.C2H4O2 C24H50N2O4 |
Peso molecular |
430.7 g/mol |
Nombre IUPAC |
acetic acid;N-[2-(2-hydroxyethylamino)ethyl]octadecanamide |
InChI |
InChI=1S/C22H46N2O2.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)24-19-18-23-20-21-25;1-2(3)4/h23,25H,2-21H2,1H3,(H,24,26);1H3,(H,3,4) |
Clave InChI |
FMPKQAWGNSGARV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NCCNCCO.CC(=O)O |
Números CAS relacionados |
53585-52-7 57478-07-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


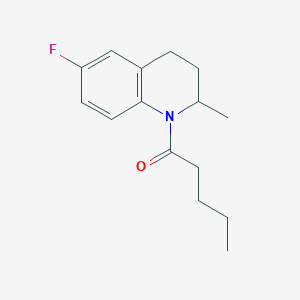
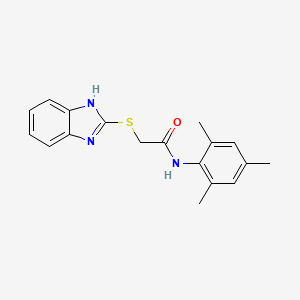
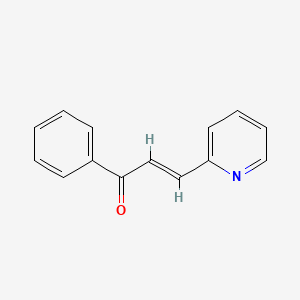
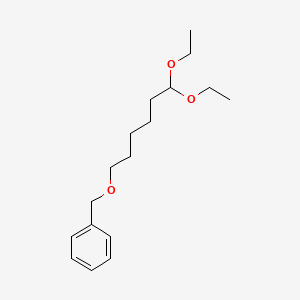
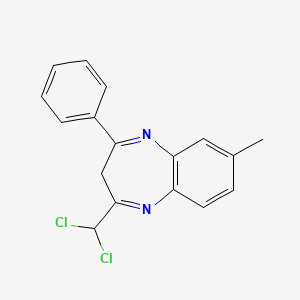
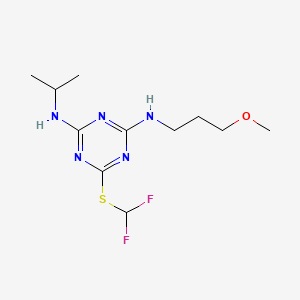
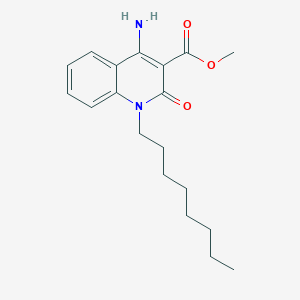



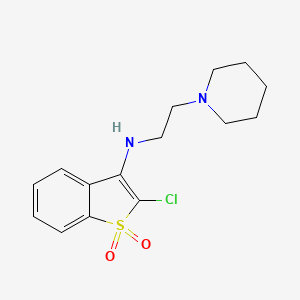
![4-fluoro-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B14166239.png)

